molecular formula C18H16N2O2 B2985545 N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 2097915-33-6

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2985545
CAS No.: 2097915-33-6
M. Wt: 292.338
InChI Key: HFRSZWJDBSXRMH-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2097915-33-6) is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.3 g/mol . This benzofuran-2-carboxamide derivative features a benzofuran ring system linked via a carboxamide group to a 6-cyclopropylpyridin-3-yl)methyl moiety . Calculated properties include a topological polar surface area of 55.1 Ų and an XLogP3 value of 2.9, indicating favorable characteristics for pharmaceutical research . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Benzofuran-2-carboxamide scaffolds are of significant interest in medicinal chemistry. Research on analogous structures has demonstrated their potential as selective ligands for biological targets, including sigma receptors, which are implicated in neurological disorders and cancer . The structural motifs present in this compound make it a valuable intermediate for developing novel therapeutic agents and probing biological mechanisms. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-18(17-9-14-3-1-2-4-16(14)22-17)20-11-12-5-8-15(19-10-12)13-6-7-13/h1-5,8-10,13H,6-7,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRSZWJDBSXRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the carboxamide group and the cyclopropylpyridine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Medicine: It has potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing the benzofuran-2-carboxamide backbone but differing in substituents, which critically influence target selectivity, potency, and pharmacokinetics.

N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide

  • Structural Features : The benzofuran core is substituted with a 7-(2-methoxyphenyl) group and an (R)-azabicyclo[2.2.2]octane capping moiety.
  • Target/Activity : Potent α7 nAChR agonist with demonstrated pro-cognitive effects in rodent models of memory impairment (e.g., improved working memory at 1 mg/kg, p.o.) .
  • Key Findings :
    • Higher selectivity for α7 nAChR over α4β2 subtypes (IC₅₀: α7 = 12 nM vs. α4β2 > 1,000 nM) .
    • Enhanced blood-brain barrier penetration compared to bulkier analogs due to the compact azabicyclo group .

7-Methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide (C8)

  • Structural Features : Features a 7-methoxybenzofuran core and a 4-sulfamoylbenzyl capping group.
  • Target/Activity : Class I HDAC inhibitor identified via QSAR and docking studies, with pan-HDAC inhibition (HDAC1–3) .
  • Key Findings: Binding affinity driven by the sulfamoylphenyl group, which mimics the zinc-binding motifs of vorinostat-like inhibitors . Lower metabolic stability in liver microsomes compared to cyclopropyl-containing analogs, likely due to sulfonamide susceptibility to glucuronidation .

5-(3-((1-(Pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Derivatives

  • Structural Features : Furo[2,3-b]pyridine core with substituted phenyl and cyclopropylamine groups (e.g., pyrimidin-2-yl cyclopropane) .
  • Key Findings :
    • Cyclopropyl groups enhance metabolic stability by reducing CYP450-mediated oxidation .
    • The pyridine/cyclopropylamine moiety improves solubility (logP < 3) compared to purely aromatic analogs .

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 6 cyclopropylpyridin 3 yl methyl 1 benzofuran 2 carboxamide\text{N 6 cyclopropylpyridin 3 yl methyl 1 benzofuran 2 carboxamide}

This structure indicates the presence of a benzofuran moiety, which is known for its diverse biological functions, combined with a cyclopropyl-pyridine substituent that may enhance its pharmacological properties.

Neuroprotective Effects

Research has demonstrated that benzofuran derivatives exhibit neuroprotective properties. A study synthesized several benzofuran-2-carboxamide derivatives and evaluated their neuroprotective effects against NMDA-induced excitotoxicity in rat cortical neurons. Among these derivatives, some exhibited significant protective effects, indicating that modifications on the benzofuran structure can enhance neuroprotection .

Key Findings:

  • Compounds with specific substitutions (e.g., -CH3 at R2) showed comparable efficacy to memantine, a known NMDA antagonist.
  • The antioxidant activity was also noted, with some compounds effectively scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation in neuronal cells .

Antioxidant Activity

The antioxidant activity of this compound has been highlighted in various studies. The ability to scavenge free radicals contributes significantly to its neuroprotective effects. Research indicates that compounds with hydroxyl substitutions at specific positions can enhance antioxidant capacity, which is crucial for protecting neuronal cells from oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications on the benzofuran core and the attached pyridine ring can significantly influence its pharmacological profile.

Substitution Biological Activity Remarks
-CH3 at R2Enhanced neuroprotectionComparable to memantine
-OH at R3Increased antioxidant activityEffective ROS scavenger

Case Studies

  • Neuroprotection Against Excitotoxicity : In vitro studies showed that certain derivatives of benzofuran exhibited protective effects against excitotoxic damage induced by NMDA receptors. The most potent derivative demonstrated near-complete protection at specific concentrations .
  • Antioxidant Efficacy : Another study focused on the antioxidant properties of various benzofuran derivatives, revealing that those with hydroxyl groups exhibited significant radical scavenging capabilities, which are essential for neuroprotective applications .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide?

The synthesis typically involves coupling 1-benzofuran-2-carboxylic acid derivatives with substituted pyridinemethylamine intermediates. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt or HATU) is frequently used to form the amide bond . Key steps include:

  • Activation of the carboxylic acid using HATU or DCC.
  • Reaction with 6-cyclopropylpyridin-3-ylmethylamine under inert conditions.
  • Purification via column chromatography or recrystallization (e.g., ethanol or ethyl acetate/hexane mixtures). Structural validation is achieved through 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. What is the primary pharmacological target of this compound, and how is its activity validated?

The compound acts as a selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonist, with activity validated through:

  • In vitro assays : Radioligand binding studies (e.g., 3H^3H-MLA displacement) and electrophysiological recordings in oocytes expressing human α7 nAChR .
  • In vivo models : Cognitive enhancement in rodent behavioral tests (e.g., novel object recognition, Y-maze) at doses of 1–10 mg/kg (oral or intraperitoneal administration) .

Q. How is the compound structurally characterized to confirm purity and identity?

Characterization involves:

  • Spectroscopic methods : 1H^1H-NMR (DMSO-d6d_6, δ 7.0–8.5 ppm for aromatic protons) and 13C^{13}C-NMR (e.g., carbonyl signals at ~165 ppm) .
  • Chromatography : HPLC purity >95% (C18 column, acetonitrile/water gradient) .
  • Elemental analysis : Matching calculated and observed C/H/N percentages (e.g., C: 65.2%, H: 5.1%, N: 9.5%) .

Advanced Research Questions

Q. How can discrepancies between in vitro binding affinity and in vivo efficacy be resolved?

Discrepancies may arise from poor pharmacokinetic properties (e.g., low bioavailability, metabolic instability). Mitigation strategies include:

  • Prodrug design : Esterification of polar groups to enhance absorption .
  • Structural optimization : Introducing electron-donating substituents (e.g., methoxy groups) to improve metabolic stability .
  • Pharmacokinetic profiling : Measuring plasma half-life (t1/2t_{1/2}) and brain penetration via LC-MS/MS .

Q. What experimental approaches are used to assess α7 nAChR selectivity over other nAChR subtypes?

Selectivity is evaluated using:

  • Functional assays : Comparing EC50_{50} values in α7 vs. α4β2 nAChR-expressing cell lines (e.g., Xenopus oocytes) .
  • Antagonist studies : Co-administration with selective antagonists (e.g., methyllycaconitine for α7) to confirm target engagement .

Q. How can crystallographic data resolve ambiguities in the compound’s conformation or binding mode?

Single-crystal X-ray diffraction (performed using SHELX programs) provides:

  • Bond angles and distances : Confirming the planar benzofuran-pyridine scaffold .
  • Intermolecular interactions : Hydrogen bonding with receptor residues (e.g., Trp-147 in α7 nAChR) . Challenges include obtaining high-quality crystals, often addressed via solvent screening (e.g., DMSO/water) .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Solubility enhancement involves:

  • Salt formation : Hydrochloride salts (recrystallized from ethanol) improve aqueous solubility .
  • Co-solvent systems : Using cyclodextrins or PEG-400 in formulation .

Data Contradiction Analysis

Q. How are conflicting reports about the compound’s cognitive effects across rodent models reconciled?

Differences may stem from:

  • Dose-response variability : Testing higher doses (e.g., 10–30 mg/kg) to identify efficacy thresholds .
  • Behavioral paradigm sensitivity : Using complementary tests (e.g., Morris water maze vs. radial arm maze) .
  • Strain-specific responses : Comparing C57BL/6 vs. Sprague-Dawley rats to assess genetic influences .

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